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molecular formula C6H4F3NO2 B069635 4-Methyl-2-trifluoroacetyloxazole CAS No. 167405-30-3

4-Methyl-2-trifluoroacetyloxazole

Cat. No. B069635
M. Wt: 179.1 g/mol
InChI Key: JZQUPBRFMXXGEB-UHFFFAOYSA-N
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Patent
US05731335

Procedure details

1-Trifluoroacetylimidazole (10 g) was added dropwise to 4-methyl-2-trimethylsilyloxazole (J. Chem. Soc., Chem. Commun., 1984, 258) (9.95 g) in diethyl ether (100 ml) at 0° C. under an atmosphere of dry nitrogen. The mixture was stirred overnight at room temperature. Water was added and the organic layer was separated, washed, dried and evaporated. Flash chromatography gave the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.95 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3](N1C=CN=C1)=[O:4].[CH3:12][C:13]1[N:14]=[C:15]([Si](C)(C)C)[O:16][CH:17]=1.O>C(OCC)C>[CH3:12][C:13]1[N:14]=[C:15]([C:3](=[O:4])[C:2]([F:11])([F:10])[F:1])[O:16][CH:17]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC(C(=O)N1C=NC=C1)(F)F
Name
Quantity
9.95 g
Type
reactant
Smiles
CC=1N=C(OC1)[Si](C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1N=C(OC1)C(C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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